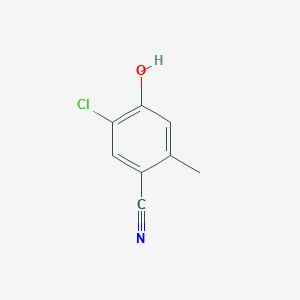

5-Chloro-4-hydroxy-2-methylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

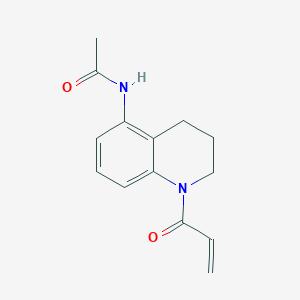

Vue d'ensemble

Description

5-Chloro-4-hydroxy-2-methylbenzonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Photochemistry Insights

The photochemistry of chloro-hydroxybenzonitriles, including compounds similar to 5-Chloro-4-hydroxy-2-methylbenzonitrile, reveals their potential in generating unique transient species that could be significant for understanding photochemical reactions. Specifically, the study by Bonnichon et al. (1999) on 5-chloro-2-hydroxybenzonitrile highlighted the formation of triplet carbene and its conversion into various photoproducts under different conditions. This research underlines the impact of CN substitution on the photochemical behavior of these compounds, providing a foundation for exploring photochemical applications in synthesis and materials science (Bonnichon, Grabner, Guyot, & Richard, 1999).

Synthetic Applications

Novel synthetic pathways for producing derivatives of benzonitriles, such as the method developed by Rao et al. (2014) for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, demonstrate the versatility of benzonitriles in creating biologically potent compounds. This synthesis route showcases the utility of benzonitrile derivatives as intermediates in pharmaceutical chemistry and highlights their significance in developing new therapeutic agents (Rao, Rao, & Prasanna, 2014).

Corrosion Inhibition

The application of benzonitrile derivatives in corrosion inhibition, as explored by Verma, Quraishi, and Singh (2015), indicates their potential in protecting metals against corrosion. The study on 2-aminobenzene-1,3-dicarbonitriles derivatives, including a compound structurally related to this compound, showed high inhibition efficiency on mild steel. This research could lead to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Verma, Quraishi, & Singh, 2015).

Herbicidal Properties

Research into the herbicidal properties of halogenated hydroxybenzonitriles, such as the work conducted by Stalker, McBride, and Malyj (1988), has demonstrated their effectiveness in conferring resistance to plants against specific herbicides. The introduction of a bacterial detoxification gene into plants, enabling them to degrade the herbicide bromoxynil (a compound similar to this compound), signifies the potential of these compounds in agricultural biotechnology for developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

Propriétés

IUPAC Name |

5-chloro-4-hydroxy-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYLQGYNRNPYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)